6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride is an organic compound classified within the group of substituted anilines. Its molecular formula is , and it has a molecular weight of approximately 265.19 g/mol. This compound features a chloro group and a dimethylamino moiety, which contribute to its reactivity and potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry .
The synthesis of 6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride typically involves several key steps:
These reactions often require careful control of temperature and pH to optimize yield and purity .
The molecular structure of 6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride can be described using various structural representations:
InChI=1S/C12H18Cl2N2O/c1-8-5-4-6-9(12)11(8)13-10(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15)BDIOSQPZOBLOHI-UHFFFAOYSA-NThis compound exhibits a unique arrangement of functional groups that influence its chemical behavior and biological activity. The presence of both chloro and dimethylamino groups on the aromatic ring enhances its ability to interact with various biological targets .
6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride participates in several notable chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved chemical properties .
The mechanism of action for 6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride primarily involves its interaction with specific biological targets:
Studies indicate that these interactions can lead to significant biological effects, including antimicrobial and anticancer activities .
The physical and chemical properties of 6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride include:
These properties are essential for determining its suitability for various applications in research and industry .
6'-Chloro-2-(dimethylamino)-N-methyl-o-acetotoluidide hydrochloride has several significant applications:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1